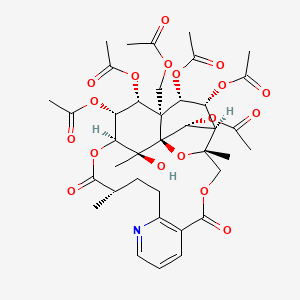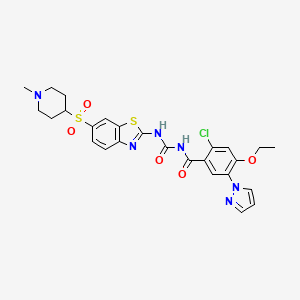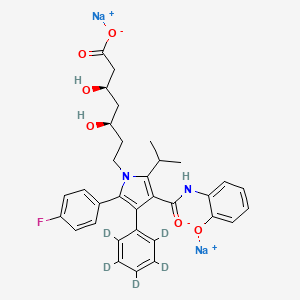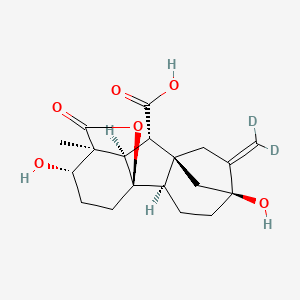
Gibberellin A1-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gibberellin A1-d2 is a deuterated form of Gibberellin A1, a type of gibberellin, which is a class of tetracyclic diterpenoid phytohormones. Gibberellins play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and the development of flowers and fruits . This compound is specifically used in scientific research to study the metabolic pathways and physiological effects of gibberellins in plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gibberellin A1-d2 involves the incorporation of deuterium atoms into the gibberellin A1 molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method is the use of deuterated reagents in the synthesis process. For example, deuterated solvents and deuterated acids can be used to introduce deuterium into the gibberellin A1 molecule .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using fungi such as Fusarium moniliforme. The fermentation process is optimized to produce high yields of gibberellin A1, which is then subjected to deuteration reactions to obtain this compound . The process involves several stages, including strain selection, inoculum development, and extraction methods to recover the deuterated compound from the fermentation medium.
Analyse Chemischer Reaktionen
Types of Reactions: Gibberellin A1-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and physiological effects of gibberellins in plants .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include deuterated solvents, deuterated acids, and other deuterated reagents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the efficient incorporation of deuterium atoms into the gibberellin A1 molecule .
Major Products Formed: The major products formed from the reactions of this compound include various deuterated derivatives of gibberellin A1. These derivatives are used in scientific research to study the metabolic pathways and physiological effects of gibberellins in plants .
Wissenschaftliche Forschungsanwendungen
Gibberellin A1-d2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and physiological effects of gibberellins in plants . In biology, it is used to investigate the role of gibberellins in plant growth and development . In medicine, it is used to study the potential therapeutic effects of gibberellins in various diseases . In industry, it is used to develop new agricultural products and improve crop yields .
Wirkmechanismus
The mechanism of action of Gibberellin A1-d2 involves its interaction with specific molecular targets and pathways in plants. Gibberellins, including this compound, bind to gibberellin receptors, which activate signaling pathways that regulate various aspects of plant growth and development . These pathways include the regulation of gene expression, protein synthesis, and enzyme activity . The molecular targets of this compound include gibberellin receptors, transcription factors, and other signaling molecules involved in plant growth and development .
Vergleich Mit ähnlichen Verbindungen
Gibberellin A1-d2 is unique compared to other similar compounds due to its deuterated nature. Similar compounds include other gibberellins such as Gibberellin A3, Gibberellin A4, and Gibberellin A7 . These compounds share similar chemical structures and physiological effects but differ in their specific molecular targets and pathways . The deuterated nature of this compound makes it particularly useful in scientific research for studying the metabolic pathways and physiological effects of gibberellins in plants .
Eigenschaften
Molekularformel |
C19H24O6 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuteriomethylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1/i1D2 |
InChI-Schlüssel |
JLJLRLWOEMWYQK-QWHXWVTRSA-N |
Isomerische SMILES |
[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45CC[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O)[2H] |
Kanonische SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)

![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)
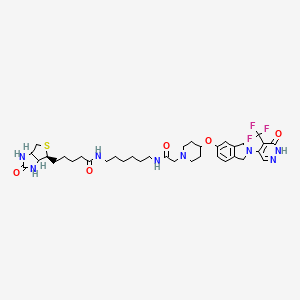

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)

![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)


